A Technical Guide to the Photophysical Properties of Cy3.5 Alkyne
A Technical Guide to the Photophysical Properties of Cy3.5 Alkyne
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical properties of Cy3.5 alkyne, a fluorescent probe widely utilized in biological imaging and diagnostics. This document provides a comprehensive overview of its spectral characteristics, quantum yield, and molar extinction coefficient, alongside detailed experimental protocols for their determination. The information presented herein is intended to equip researchers with the fundamental knowledge required for the effective application of Cy3.5 alkyne in various experimental settings.
Core Photophysical Properties
Cy3.5 alkyne is a member of the cyanine dye family, known for its brightness and photostability. The alkyne functional group allows for its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This specific conjugation method enables precise labeling of proteins, nucleic acids, and other cellular components.
The photophysical characteristics of Cy3.5 alkyne are summarized in the tables below. It is important to note that these values can be influenced by environmental factors such as solvent polarity, pH, and conjugation to a biomolecule. The data presented represents typical values reported for the dye in common solvents.
Spectral Properties
| Property | Wavelength (nm) | Reference(s) |
| Maximum Absorption (λmax) | ~579 - 581 | [1][2] |
| Maximum Emission (λem) | ~591 - 603 | [1][3] |
| Stokes Shift | ~12 - 22 nm |
Table 1: Spectral properties of Cy3.5 alkyne.
Quantitative Photophysical Parameters
| Property | Value | Unit | Reference(s) |
| Molar Extinction Coefficient (ε) | ~150,000 | cm-1M-1 | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.11 - 0.35 | - |
Table 2: Quantitative photophysical parameters of Cy3.5 and its derivatives.
Experimental Protocols
Accurate determination of photophysical properties is crucial for quantitative fluorescence studies. The following sections detail standardized protocols for measuring the molar extinction coefficient and fluorescence quantum yield of Cy3.5 alkyne.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.
Materials:
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Cy3.5 alkyne
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Spectroscopic grade solvent (e.g., DMSO, water)
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UV-Vis spectrophotometer
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Calibrated quartz cuvettes (1 cm path length)
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Analytical balance
Procedure:
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Prepare a stock solution: Accurately weigh a small amount of Cy3.5 alkyne and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
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Prepare a dilution series: Prepare a series of dilutions of the stock solution with known concentrations. The absorbance of these solutions at the λmax should ideally range from 0.1 to 1.0.
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Measure absorbance: For each dilution, measure the absorbance at the maximum absorption wavelength (λmax) using the spectrophotometer. Use the pure solvent as a blank reference.
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Plot a calibration curve: Plot the measured absorbance values against the corresponding molar concentrations.
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Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M-1cm-1.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly used.
Materials:
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Cy3.5 alkyne solution of known absorbance
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A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
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Spectrofluorometer with a corrected emission spectrum
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UV-Vis spectrophotometer
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Quartz cuvettes (1 cm path length)
Procedure:
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Prepare sample and standard solutions: Prepare dilute solutions of both the Cy3.5 alkyne and the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
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Measure absorbance: Record the absorbance spectra of both the sample and the standard solutions.
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Measure fluorescence spectra: Excite both the sample and the standard at the same wavelength. Record the fluorescence emission spectra over their entire emission range.
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Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
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Calculate the quantum yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard * (Isample / Asample) * (Astandard / Istandard) * (ηsample2 / ηstandard2)
Where:
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I is the integrated fluorescence intensity
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A is the absorbance at the excitation wavelength
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η is the refractive index of the solvent
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Experimental Workflow: Labeling of Biomolecules via Click Chemistry
Cy3.5 alkyne is a valuable tool for fluorescently labeling biomolecules. The following diagram illustrates a typical experimental workflow for labeling an azide-modified protein with Cy3.5 alkyne.
A typical workflow for labeling an azide-modified protein with Cy3.5 alkyne.
This workflow highlights the key steps from preparing the reactants to obtaining a fully characterized fluorescently labeled protein ready for downstream applications such as fluorescence microscopy, flow cytometry, and Western blotting.
